1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl
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Overview
Description
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a ketone group on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of chemical reactions to introduce the desired functional groups.
Oxidation: Indene is first oxidized to form 1-indanone, a key intermediate.
Carboxylation: The 1-indanone is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the indene ring.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group or the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Products include carboxylic acids and ketones with additional functional groups.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products include various substituted indene derivatives.
Scientific Research Applications
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A methyl ester derivative of the compound.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: A nitrile derivative with different functional groups.
Uniqueness
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the indene ring. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C10H8O3
- Molecular Weight : 176.17 g/mol
- IUPAC Name : 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- CAS Number : 12542206
Biological Activity Overview
Research indicates that 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid exhibits various biological activities, including anti-cancer properties, anti-inflammatory effects, and potential interactions with apoptosis regulatory proteins.
The compound has been studied for its ability to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which play a crucial role in regulating apoptosis and cell survival. By inhibiting IAPs, this compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy .
Anti-Cancer Activity
A significant study investigated the effects of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid on various cancer cell lines. The findings suggested that the compound effectively induces apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it was observed that treatment with this compound resulted in increased levels of cleaved caspases and reduced expression of XIAP (X-linked inhibitor of apoptosis protein) .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | IAP inhibition |
HeLa (Cervical Cancer) | 18 | Modulation of caspase activity |
Anti-inflammatory Effects
In another study focusing on inflammatory responses, 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid demonstrated the ability to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other indene derivatives known for their therapeutic properties:
Compound | Activity | Notes |
---|---|---|
4-Hydroxyindole | Anti-cancer | Similar mechanism involving apoptosis modulation |
Indomethacin | Anti-inflammatory | Non-steroidal anti-inflammatory drug |
5-Methylindole | Antimicrobial | Exhibits broad-spectrum antimicrobial activity |
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8O3.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3H,4-5H2,(H,12,13);1H |
InChI Key |
NDDYKIVBQZAGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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